molecular formula C17H19ClN2OS B14658816 Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester CAS No. 51308-77-1

Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester

Cat. No.: B14658816
CAS No.: 51308-77-1
M. Wt: 334.9 g/mol
InChI Key: NPFSMKIILSXFHV-UHFFFAOYSA-N
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Description

Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridinyl group, a chlorophenyl group, and a methylpropyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester typically involves the reaction of 3-pyridinyl carbonimidothioic acid with 4-chlorobenzyl alcohol and 2-methylpropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Carbonimidothioic acid, 3-pyridinyl-, S-[(4-chlorophenyl)methyl] O-(2-methylpropyl) ester
  • Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

51308-77-1

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

IUPAC Name

S-(2-methylpropyl) N-[2-[(4-chlorophenyl)methyl]pyridin-3-yl]carbamothioate

InChI

InChI=1S/C17H19ClN2OS/c1-12(2)11-22-17(21)20-15-4-3-9-19-16(15)10-13-5-7-14(18)8-6-13/h3-9,12H,10-11H2,1-2H3,(H,20,21)

InChI Key

NPFSMKIILSXFHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC(=O)NC1=C(N=CC=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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